molecular formula C10H12O3S2 B065735 Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate CAS No. 175201-84-0

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate

Cat. No. B065735
CAS RN: 175201-84-0
M. Wt: 244.3 g/mol
InChI Key: NVFCQMZCVXQVON-UHFFFAOYSA-N
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Description

“Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H12O3S2 . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of thiophene derivatives, including “Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate”, has been studied extensively. A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate” consists of 10 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

Thiophene-based conjugated molecules, including “Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate”, have played an indispensable role in the development of organic optoelectronics . The photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .


Physical And Chemical Properties Analysis

“Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate” has a molecular weight of 244.33 g/mol .

Mechanism of Action

Target of Action

It’s worth noting that synthetic thiophene derivatives have shown inhibitory effects against organisms likeB. subtilis, E. coli, P. vulgaris and S. aureus .

Pharmacokinetics

The compound’s physical properties such asmelting point , boiling point , density , and molecular weight are available . These properties can impact the compound’s bioavailability and pharmacokinetics.

Result of Action

Synthetic thiophene derivatives have shown inhibitory effects against certain organisms , suggesting potential antimicrobial activity.

Action Environment

The compound’s physical properties such assolubility and optical activity can be influenced by environmental conditions, which in turn can affect the compound’s action.

properties

IUPAC Name

methyl 4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S2/c1-5-7(6(2)11)10(14-4)15-8(5)9(12)13-3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCQMZCVXQVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C)SC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381019
Record name Methyl 4-acetyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate

CAS RN

175201-84-0
Record name Methyl 4-acetyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate
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Reactant of Route 6
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